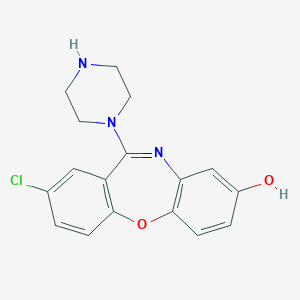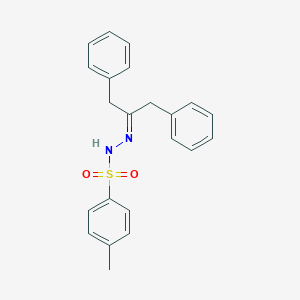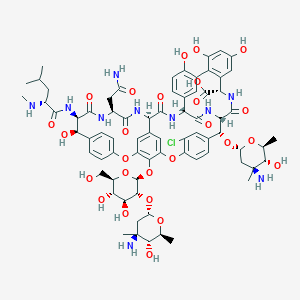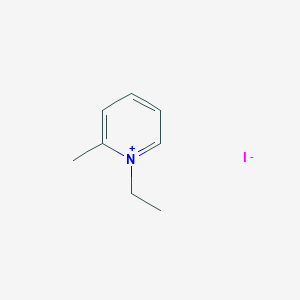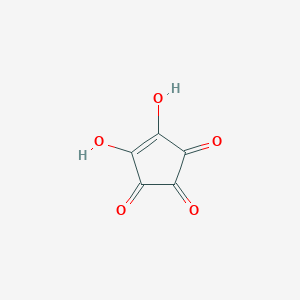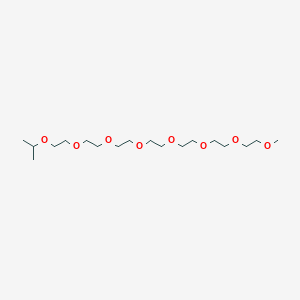
24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane, also known as crown ether 24-crown-8, is a cyclic polyether compound that is widely used in scientific research. It is a versatile compound that can be synthesized using various methods and has several applications in biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 is based on its ability to form complexes with cations. The 24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane ether molecule contains a cavity that is the right size and shape to fit certain cations, such as potassium and sodium ions. When a cation enters the cavity, it forms a complex with the 24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane ether molecule, which stabilizes the cation and makes it more soluble in organic solvents.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 are related to its ability to bind to cations. In biochemistry, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 has been used to study the structure and function of ion channels, which are proteins that allow ions to pass through cell membranes. In pharmacology, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 has been used to develop new drugs that target specific ion channels. In addition, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 has been used in materials science to develop new materials with unique properties, such as high conductivity and selectivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 in lab experiments is its high selectivity for certain cations, which allows for precise control over chemical reactions. However, one limitation of using 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 is its sensitivity to moisture and oxygen, which can degrade the compound over time. In addition, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 can be difficult to purify, which can lead to impurities in lab experiments.
Direcciones Futuras
There are several future directions for research on 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8. One area of interest is the development of new synthetic methods for 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 that are more efficient and environmentally friendly. Another area of interest is the development of new applications for 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 in materials science, such as the development of new polymers and composites. Finally, there is a growing interest in using 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 in biomedical research, such as the development of new drugs for the treatment of neurological disorders.
Métodos De Síntesis
The most common method for synthesizing 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 involves the reaction of dibromoethylene with ethylene glycol in the presence of a catalyst such as copper. The resulting compound is then treated with sodium hydroxide to form the 24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane ether. Other methods for synthesizing 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 include the reaction of 1,2-dibromoethane with sodium ethoxide or the reaction of ethylene oxide with sodium hydroxide.
Aplicaciones Científicas De Investigación
24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 is widely used in scientific research due to its ability to selectively bind to certain cations, such as potassium and sodium ions. This property makes it useful in a variety of applications, including ion-selective electrodes, chromatography, and as a phase transfer catalyst. In addition, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 has been used in the synthesis of various organic compounds, including peptides and nucleotides.
Propiedades
Número CAS |
100258-42-2 |
|---|---|
Nombre del producto |
24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane |
Fórmula molecular |
C18H38O8 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propane |
InChI |
InChI=1S/C18H38O8/c1-18(2)26-17-16-25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3/h18H,4-17H2,1-3H3 |
Clave InChI |
PDJGCYUIJQJQCO-UHFFFAOYSA-N |
SMILES |
CC(C)OCCOCCOCCOCCOCCOCCOCCOC |
SMILES canónico |
CC(C)OCCOCCOCCOCCOCCOCCOCCOC |
Otros números CAS |
100258-42-2 |
Sinónimos |
24-methyl-2,5,8,11,14,17,20,23-octaoxapentacosane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



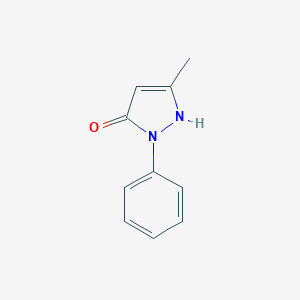
![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)
